4,6,7,9-tetranitro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7,9-Tetranitro-1H-perimidine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry . The presence of nitro groups at positions 4, 6, 7, and 9 in the perimidine ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4,6,7,9-tetranitro-1H-perimidine typically involves the nitration of 1H-perimidine. One common method is the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group, followed by nitration using nitric acid under controlled conditions . Industrial production methods may involve the use of catalysts such as copper nitrate in ethanol at room temperature to achieve high yields in a short reaction time .
Chemical Reactions Analysis
4,6,7,9-Tetranitro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4,6,7,9-Tetranitro-1H-perimidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-containing heterocycles and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6,7,9-tetranitro-1H-perimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form complexes with metals and interact with proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
4,6,7,9-Tetranitro-1H-perimidine can be compared with other similar compounds such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds also contain nitrogen atoms in their ring structures and exhibit similar chemical properties. the presence of multiple nitro groups in this compound makes it more reactive and suitable for specific applications .
Conclusion
This compound is a fascinating compound with unique chemical properties and a wide range of applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in various fields.
Properties
CAS No. |
73811-07-1 |
---|---|
Molecular Formula |
C11H4N6O8 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
4,6,7,9-tetranitro-1H-perimidine |
InChI |
InChI=1S/C11H4N6O8/c18-14(19)4-1-6(16(22)23)10-9-8(4)5(15(20)21)2-7(17(24)25)11(9)13-3-12-10/h1-3H,(H,12,13) |
InChI Key |
GHNVCALBWYIMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C3C(=C1[N+](=O)[O-])NC=NC3=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.